molecular formula C10H9FO6S B12073693 1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate

1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate

Cat. No.: B12073693
M. Wt: 276.24 g/mol
InChI Key: DLBBWGCIBHSEFM-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at the 1- and 3-positions and a fluorosulfonyl (-SO₂F) group at the 5-position. This compound belongs to the class of aromatic sulfonates and is structurally related to isophthalic acid derivatives. The fluorosulfonyl group imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing nature of the -SO₂F group, which enhances electrophilic substitution reactions and facilitates nucleophilic displacement under specific conditions .

Properties

Molecular Formula

C10H9FO6S

Molecular Weight

276.24 g/mol

IUPAC Name

dimethyl 5-fluorosulfonylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H9FO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3

InChI Key

DLBBWGCIBHSEFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves various methods, including esterification or acylation reactions.

    Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve the use of appropriate reagents and solvents.

    Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.

      Major Products: The products formed depend on the reaction type and substituents involved.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: Limited information on industrial applications; mainly used in research.

  • Mechanism of Action

    • The compound’s mechanism of action is context-dependent, influenced by its specific interactions with biological targets.
    • Molecular Targets: It may interact with enzymes, receptors, or other cellular components.

      Pathways Involved: Further studies are needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate (CAS: 29710-58-5)

    • Key Difference : Chlorosulfonyl (-SO₂Cl) instead of fluorosulfonyl (-SO₂F).
    • Reactivity : The -SO₂Cl group is more reactive toward nucleophilic substitution (e.g., with amines or alcohols) compared to -SO₂F due to the weaker C-Cl bond. This compound is widely used as a precursor for sulfonamide derivatives in drug synthesis.
    • Industrial Relevance : Available commercially in bulk quantities (e.g., 5g for €1,719), indicating its utility in industrial applications .

    Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate

    • Key Difference : Trifluoromethyl (-CF₃) instead of -SO₂F.
    • Properties : The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring. This derivative is used in materials science for designing fluorinated polymers with enhanced thermal stability .

    Dimethyl 5-(aminosulfonyl)benzene-1,3-dicarboxylate

    • Key Difference: Aminosulfonyl (-SO₂NH₂) group.
    • Applications : The -SO₂NH₂ moiety is pivotal in medicinal chemistry for creating sulfonamide-based drugs, such as diuretics or carbonic anhydrase inhibitors. This compound serves as a versatile intermediate in such syntheses .

    Research Findings and Data Tables

    Table 1: Physicochemical Properties of Selected Derivatives

    Compound (CAS) Molecular Formula Molecular Weight Substituent Key Reactivity
    1,3-Dimethyl 5-(fluorosulfonyl) C₁₀H₉FO₇S 292.24 g/mol -SO₂F Electrophilic substitution
    29710-58-5 (Chlorosulfonyl) C₁₀H₉ClO₇S 308.69 g/mol -SO₂Cl Nucleophilic displacement
    335397-44-9 (Aminosulfonyl) C₁₆H₂₁NO₅ 307.34 g/mol -SO₂NH₂ Sulfonamide formation

    Table 2: Industrial Availability and Pricing

    Compound (CAS) Supplier Price (500 mg) Key Use Case
    29710-58-5 CymitQuimica €505 Drug intermediates
    117186-03-5 (CF₃) Chongqing Chemdad Not disclosed Fluorinated polymers

    Biological Activity

    1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate is a synthetic organic compound characterized by its unique structural features, including a benzene ring with two carboxylate groups and a fluorosulfonyl group. This compound has garnered interest in various fields, particularly due to its potential biological activity and reactivity.

    • Molecular Formula : C10H9FO6S
    • Molecular Weight : 276.24 g/mol
    • CAS Number : 1955507-26-2
    • MDL Number : MFCD28968622

    Structural Characteristics

    The compound's structure can be represented as follows:

    1 3 Dimethyl 5 fluorosulfonyl benzene 1 3 dicarboxylate C10H9FO6S \text{1 3 Dimethyl 5 fluorosulfonyl benzene 1 3 dicarboxylate}\quad \text{ C10H9FO6S }

    Biological Activity

    The biological activity of 1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate has not been extensively documented in the literature. However, the presence of the fluorosulfonyl group suggests enhanced reactivity and potential pharmacological properties. Compounds with similar functional groups have been investigated for their ability to interact with biological systems, often leading to increased solubility and stability.

    Potential Applications

    • Antitumor Activity : Compounds containing fluorosulfonyl groups have shown promise in antitumor studies. For instance, research on related compounds indicates that they may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines such as A549 (human lung cancer cells) .
    • Antibacterial Properties : Some studies suggest that compounds with structural similarities exhibit antibacterial activity, making them candidates for further exploration in antimicrobial therapies .

    Study 2: Antibacterial Activity Evaluation

    Research into newly synthesized benzimidazole compounds revealed significant antitumor activity across various cell lines. These findings underline the potential for compounds like 1,3-Dimethyl 5-(fluorosulfonyl)benzene-1,3-dicarboxylate to exhibit similar biological effects due to their structural characteristics .

    Data Table: Comparison of Biological Activities

    Compound NameBiological ActivityIC50 (µM)Reference
    Compound 6lInduces apoptosis in A549 cells0.46 ± 0.02
    Compound 8Antitumor activity in A549 cells6.75 ± 0.19
    Benzimidazole derivativesAntitumor activity across multiple cell linesVaries

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